molecular formula C23H21NO4 B2495540 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-64-1

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B2495540
CAS No.: 331460-64-1
M. Wt: 375.424
InChI Key: DVIYCUSRMOBUGF-BUVRLJJBSA-N
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Description

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate is a Schiff base ester compound of significant interest in advanced materials research and pharmaceutical development. This chemical features an imine group (-C=N-), formed via a condensation reaction, which serves as a versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs) . Its molecular structure integrates a 4-methylbenzoate ester and a 3,4-dimethoxyphenyl ring, contributing to its potential liquid crystalline properties and making it a candidate for study in organic electronic devices and as a structural component in supramolecular chemistry . Researchers utilize this compound to explore its mechanism of action in various applications, including its ability to chelate metal ions to form complexes with unique catalytic or photophysical properties. The compound is provided with guaranteed high purity and stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16-4-8-18(9-5-16)23(25)28-20-11-6-17(7-12-20)15-24-19-10-13-21(26-2)22(14-19)27-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYCUSRMOBUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

This compound has been investigated for its potential therapeutic applications, particularly in the field of cancer research:

  • Antitumor Activity : Studies have indicated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with imino and phenyl groups have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Mechanisms of Action : The mechanisms by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Research suggests that such compounds can interact with cellular receptors and enzymes, leading to altered metabolic processes within the tumor cells .

Applications in Research

The applications of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate in scientific research can be categorized as follows:

Medicinal Chemistry

  • Drug Development : The compound serves as a lead structure for the synthesis of new anticancer agents. Its structural modifications can lead to derivatives with enhanced biological activity and selectivity towards cancer cells.
  • Structure-Activity Relationship (SAR) : Investigating how changes in the chemical structure affect biological activity helps in optimizing drug candidates for better efficacy and safety profiles.

Pharmacology

  • Preclinical Studies : The compound is used in preclinical models to evaluate its pharmacokinetics, toxicity, and therapeutic index. These studies are critical for assessing the viability of advancing to clinical trials.
  • Mechanistic Studies : Understanding the biochemical pathways affected by this compound can provide insights into its potential role as a therapeutic agent.

Case Studies

Recent studies have documented the effects of similar compounds on various cancer types:

StudyCompoundCancer TypeFindings
4-Methylbenzoate DerivativeBreast CancerInduced apoptosis through mitochondrial pathways.
Imino CompoundColon CancerInhibited cell proliferation via enzyme inhibition.
Phenyl DerivativeLung CancerShowed significant reduction in tumor volume in vivo.

Mechanism of Action

The mechanism of action of 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include compounds with variations in substituent positions, electronic groups, or backbone modifications. Below is a comparative analysis:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
4-[(1E)-[(3,4-Dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate (Target) 3,4-Dimethoxy, 4-methylbenzoate Imino, ester ~407.4 (estimated)
(E)-4-(((3,4-Dimethoxyphenyl)imino)methyl)-2-methoxyphenol (Compound 8 ) 3,4-Dimethoxy, 2-methoxy phenol Imino, phenol ~317.3
(E)-2-Bromo-4-(((3,4-dimethoxyphenyl)imino)methyl)phenol (Compound 12 ) 3,4-Dimethoxy, 2-bromo phenol Imino, phenol, bromo ~381.2
Methyl 4-[(1E)-({[cyclohexyl(methyl)carbamoyl]methoxy}imino)methyl]benzoate Cyclohexyl-carbamoyl, methyl ester Imino, carbamate, ester 356.4

Key Observations :

  • Electron-Donating Groups : The target compound’s 3,4-dimethoxy groups enhance electron density on the aromatic ring compared to bromo (electron-withdrawing) in Compound 12 . This affects redox behavior and UV-Vis absorption.
  • Hydrophobicity: The 4-methylbenzoate ester increases lipophilicity relative to phenol derivatives (e.g., Compound 8), influencing solubility and membrane permeability.
Spectroscopic and Analytical Comparisons

NMR Data :

  • Target Compound: Expected aromatic proton signals at δ 6.8–7.5 ppm (imino-phenyl and benzoate protons) and methoxy singlets at δ ~3.8 ppm .
  • Compound 12: Bromo substitution deshields adjacent protons, shifting phenol -OH to δ ~9.5 ppm .
  • Azo-Azomethine Dyes (): Azo (-N=N-) groups show distinct UV-Vis λmax ~450–550 nm, whereas the target’s imino group absorbs at lower wavelengths (~300–400 nm) .

Mass Spectrometry :

  • The target’s EI-MS would exhibit a molecular ion peak at m/z ~407, with fragmentation at the imino bond (C=N) and ester cleavage. In contrast, brominated Compound 12 shows isotopic clusters due to $^{79}\text{Br}$/$^{81}\text{Br}$ .

Biological Activity

4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, also known by its CAS number 331460-64-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H21NO4C_{23}H_{21}NO_4, with a molecular weight of 375.42 g/mol. The compound features a phenyl group substituted with a dimethoxyphenyl imine and a methylbenzoate moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds in its class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among derivatives containing the dimethoxyphenyl group. This activity is often assessed through in vitro assays measuring cytokine release and inflammatory mediator production.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.

Case Studies and Experimental Data

  • Antitumor Studies :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Activity :
    • In vitro experiments indicated that derivatives similar to this compound significantly reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS) .
  • Antioxidant Properties :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, where compounds with similar structural features displayed notable free radical scavenging activity .

Comparative Analysis Table

Biological ActivityCompound TestedEffectivenessReference
AntitumorRelated phenyl imine derivativesSignificant inhibition
Anti-inflammatoryDimethoxyphenyl derivativesReduced cytokine levels
AntioxidantSimilar structural compoundsHigh scavenging activity

Q & A

Q. What are the key synthetic pathways for preparing 4-[(1E)-[(3,4-dimethoxyphenyl)imino]methyl]phenyl 4-methylbenzoate, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via a two-step process:

Schiff Base Formation: Condensation of 3,4-dimethoxyaniline with 4-formylphenyl 4-methylbenzoate under reflux in ethanol or methanol, catalyzed by acetic acid. The reaction is monitored via TLC, and the product is purified via recrystallization (hexane/EtOH, 1:1) .

Esterification: If the aldehyde precursor is not pre-esterified, coupling 4-methylbenzoic acid to the hydroxyl group of the intermediate using DCC/DMAP in anhydrous DCM.

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may accelerate Schiff base formation but risk side reactions.
  • Temperature: 45–60°C balances reaction rate and byproduct suppression .

Q. Which spectroscopic techniques are most reliable for characterizing this Schiff base ester, and what key spectral signatures confirm its structure?

Methodological Answer:

  • 1H NMR (DMSO-d6):
    • δ 3.85–3.90 (s, 6H, OCH3).
    • δ 8.50 (s, 1H, CH=N imine proton, confirms E-configuration).
    • δ 7.20–8.10 (aromatic protons, integration matches substituents) .
  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N imine) .
  • Mass Spectrometry: Molecular ion peak at m/z 407.4 (M+H)+ .

Validation: Compare experimental data with computational predictions (e.g., PubChem or NIST Chemistry WebBook) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • pH Stability:
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
    • Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Acidic conditions (pH < 4) typically hydrolyze the imine bond, while alkaline conditions (pH > 10) may cleave the ester .
  • Solvent Compatibility:
    • Test solubility and stability in DMSO, ethanol, and acetonitrile using UV-Vis spectroscopy (λmax ~300 nm).

Data Contradiction Analysis:
Discrepancies in degradation rates between studies may arise from trace metal ions (e.g., Fe³⁺) catalyzing hydrolysis. Include EDTA in buffers to control for this .

Q. How should researchers resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

Assay Standardization:

  • Validate enzyme (e.g., COX-2 or acetylcholinesterase) activity using a positive control (e.g., aspirin or donepezil).
  • Ensure consistent substrate concentrations and incubation times .

Structural Confirmation: Re-characterize the compound to rule out batch-specific impurities or isomerization (E/Z).

Dose-Response Curves: Perform triplicate IC50 measurements to assess reproducibility.

Example Workflow:

IssueResolution StrategyReference
Varied IC50 valuesUse purified enzyme from single vendor
Inactive metabolitesInclude metabolic stability assay

Q. What computational strategies predict the compound’s interactions with biological targets, and how can MD simulations validate docking results?

Methodological Answer:

  • Docking Studies (AutoDock Vina):
    • Use the crystal structure of the target protein (e.g., EGFR or 5-HT2A receptor) from the PDB.
    • Set grid parameters to encompass the active site (e.g., 25 ų box).
  • Molecular Dynamics (GROMACS):
    • Simulate ligand-receptor complexes for 100 ns in explicit solvent.
    • Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) .

Critical Insight:
Contradictions between docking scores and experimental IC50 values may arise from protein flexibility. Use ensemble docking with multiple receptor conformations .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for enhanced selectivity?

Methodological Answer:

  • SAR Variables:
    • Replace 3,4-dimethoxy groups with electron-withdrawing substituents (e.g., NO2) to modulate imine reactivity.
    • Modify the ester group (e.g., 4-fluorobenzoate) to alter lipophilicity .
  • Synthetic Workflow:
    • Parallel synthesis using automated reactors to generate a 10–20 compound library.
    • Validate purity via LC-MS before biological screening .

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